3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640353
InChI: InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2
SMILES:
Molecular Formula: C9H11BrFNO
Molecular Weight: 248.09 g/mol

3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol

CAS No.:

Cat. No.: VC17640353

Molecular Formula: C9H11BrFNO

Molecular Weight: 248.09 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol -

Specification

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
IUPAC Name 3-amino-1-(2-bromo-4-fluorophenyl)propan-1-ol
Standard InChI InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2
Standard InChI Key IJUCINMHQTWNGN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)Br)C(CCN)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-amino-1-(2-bromo-4-fluorophenyl)propan-1-ol, reflects its key structural features:

  • Propan-1-ol backbone: A three-carbon chain with a hydroxyl group at the terminal (1st) carbon.

  • 2-Bromo-4-fluorophenyl group: A halogenated aromatic ring substituted with bromine (position 2) and fluorine (position 4).

  • Amino group: Located at the 3rd carbon of the propane chain.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₁BrFNO
Molecular Weight248.09 g/mol
CAS Number2227782-53-6
Chiral Centers1 (C3)

The chirality at the 3rd carbon (S-configuration) introduces stereochemical complexity, influencing its interactions in biological systems and synthetic pathways .

Electronic and Steric Effects

The bromine and fluorine substituents on the phenyl ring create an electron-deficient aromatic system, enhancing potential for halogen bonding and π-π stacking interactions. The hydroxyl and amino groups contribute to hydrogen-bonding capacity, affecting solubility and reactivity.

Synthetic Considerations

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/Conditions
1Epoxidationm-CPBA, CH₂Cl₂, 0°C
2Ring-opening with ammoniaNH₃, EtOH, reflux
3PurificationColumn chromatography

Challenges in synthesis include controlling stereoselectivity at the chiral center and minimizing side reactions from the reactive bromine atom.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding groups. Limited aqueous solubility may necessitate salt formation for biological applications.

  • Stability: Susceptible to oxidation at the hydroxyl and amino groups under acidic or basic conditions. Halogenated aromatic systems generally confer thermal stability.

Spectroscopic Data

While experimental data (e.g., NMR, IR) is unavailable in accessible sources, predicted spectral features include:

  • ¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), hydroxyl proton (δ 1.5–2.5 ppm), and amino protons (δ 1.0–2.0 ppm).

  • ¹³C NMR: Peaks corresponding to the quaternary brominated carbon (δ 120–130 ppm) and fluorinated carbon (δ 115–125 ppm).

Target SystemPotential EffectRationale
Bacterial cell membranesDisruption via halogen bondingBromine’s lipophilicity
Enzymatic active sitesCompetitive inhibitionHydrogen-bonding motifs

Material Science

The bromine atom’s polarizability could make the compound useful in:

  • Liquid crystal formulations.

  • Halogen-bonded supramolecular assemblies.

Research Gaps and Future Directions

Unresolved Questions

  • Stereoselective synthesis: Optimizing enantiomeric excess for biological studies.

  • In vivo toxicity: No data on pharmacokinetics or metabolic pathways.

  • Solid-state behavior: Crystal structure analysis to elucidate packing interactions.

Recommended Studies

  • Molecular docking: To predict binding affinities with neurological targets (e.g., serotonin receptors).

  • Antimicrobial assays: Screening against ESKAPE pathogens to validate theoretical activity.

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